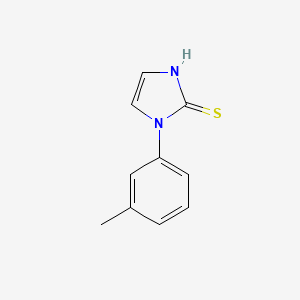

1-(3-methylphenyl)-1H-imidazole-2-thiol

Descripción

Historical context and discovery

The foundation for understanding this compound traces back to the pioneering work in imidazole chemistry during the nineteenth century. Imidazole, the core structural unit of this compound, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, a compound initially designated as glyoxaline. This groundbreaking synthesis established the fundamental chemistry that would later enable the development of numerous imidazole derivatives, including the thiol-substituted variants.

The systematic nomenclature of imidazole compounds advanced significantly when the German chemist Arthur Rudolf Hantzsch coined the term "imidazole" in 1887. This nomenclatural development provided the scientific community with a standardized framework for classifying and discussing the expanding family of imidazole derivatives. The subsequent evolution of synthetic methodologies throughout the twentieth and twenty-first centuries has enabled the preparation of increasingly complex imidazole-thiol derivatives, including this compound.

The development of heterogeneous catalysis and advanced synthetic techniques has facilitated the synthesis of mono-substituted, disubstituted, trisubstituted, and tetrasubstituted imidazole derivatives. These methodological advances have been instrumental in the preparation of compounds like this compound, which features specific substitution patterns that confer unique chemical and biological properties. The historical progression from simple imidazole synthesis to complex substituted derivatives represents a significant achievement in heterocyclic chemistry.

Classification within imidazole-thiol derivatives

This compound belongs to the specialized class of imidazole-thiol derivatives, which are characterized by the presence of both imidazole and thiol functional groups within the same molecular framework. This compound specifically falls under the subcategory of mono-substituted imidazole-thiols, where the imidazole ring bears a single aromatic substituent at the nitrogen-1 position and a thiol group at the carbon-2 position.

The classification system for imidazole-thiol derivatives is based on several structural parameters, including the degree of substitution, the nature of substituents, and the position of functional groups. Within this classification scheme, this compound represents a methylphenyl-substituted variant that demonstrates the structural diversity possible within the imidazole-thiol family. The compound can be further classified as an aryl-substituted imidazole-thiol, distinguishing it from alkyl-substituted or other heteroaryl-substituted analogs.

The thiol functional group at the carbon-2 position places this compound within the important subset of 2-mercaptoimidazoles or imidazole-2-thiols. This structural classification is significant because compounds within this category often exhibit enhanced biological activity compared to their non-thiol counterparts. The presence of the thiol group introduces additional reactivity and potential for metal coordination, expanding the chemical versatility of the compound.

| Classification Parameter | Description |

|---|---|

| Core Structure | Imidazole-thiol derivative |

| Substitution Pattern | Mono-substituted at N-1 position |

| Substituent Type | 3-methylphenyl (meta-tolyl) group |

| Functional Group Position | Thiol at C-2 position |

| Chemical Family | Aryl-substituted 2-mercaptoimidazole |

Chemical identity and nomenclature

The chemical identity of this compound is precisely defined through multiple nomenclatural systems and molecular descriptors that establish its unique structural characteristics. The compound is registered under the Chemical Abstracts Service number 25372-35-4, providing a universal identifier for scientific and commercial applications. The molecular formula C₁₀H₁₀N₂S accurately describes the atomic composition, indicating the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one sulfur atom.

The International Union of Pure and Applied Chemistry name for this compound is 1-(3-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, which reflects the tautomeric thione form of the molecule. Alternative nomenclature includes 3-(3-methylphenyl)-1H-imidazole-2-thione and 1-(3-methylphenyl)-2-imidazolidinethione, demonstrating the various ways this compound can be systematically named. The compound is also known by the simplified designation 1-(meta-tolyl)imidazoline-2-thione, which emphasizes the meta-methylphenyl substitution pattern.

The molecular weight of this compound is calculated as 190.26 to 190.27 grams per mole, depending on the precision of atomic weight values used. The International Chemical Identifier string provides a unique computer-readable representation: InChI=1S/C10H10N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-7H,1H3,(H,11,13), while the International Chemical Identifier Key GJDRJIVMFXHPFP-UHFFFAOYSA-N serves as a shortened hash of the complete structural information.

| Nomenclature System | Designation |

|---|---|

| Chemical Abstracts Service Number | 25372-35-4 |

| International Union of Pure and Applied Chemistry Name | 1-(3-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione |

| Alternative Systematic Name | 3-(3-methylphenyl)-1H-imidazole-2-thione |

| Common Name | 1-(meta-tolyl)imidazoline-2-thione |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.26-190.27 g/mol |

Significance in heterocyclic chemistry

The significance of this compound within the broader context of heterocyclic chemistry extends far beyond its individual properties, representing important principles in molecular design and biological activity. The compound exemplifies the successful integration of multiple functional groups within a single heterocyclic framework, demonstrating how strategic substitution can enhance both chemical reactivity and biological utility. The imidazole ring system provides aromatic stability and nitrogen basicity, while the thiol group introduces nucleophilic reactivity and metal-binding capability.

The structural features of this compound highlight the importance of substitution patterns in determining molecular properties and biological activities. The meta-methylphenyl group at the nitrogen-1 position provides lipophilic character and potentially influences the compound's ability to interact with biological membranes and proteins. This substitution pattern has been shown to be crucial for the biological activity of related compounds, particularly in antimicrobial applications where the compound has demonstrated utility in synthesizing molecules with amoebicidal and fungicidal activity.

Within the context of medicinal chemistry and drug design, this compound represents an important structural motif that appears in various bioactive compounds. The imidazole-thiol combination has proven valuable in the development of metal-coordinating ligands and enzyme inhibitors, contributing to advances in both pharmaceutical research and materials science. The compound's ability to form stable complexes with metal ions makes it particularly relevant for the design of metallodrugs and coordination complexes with potential therapeutic applications.

The compound also demonstrates the evolving sophistication of synthetic heterocyclic chemistry, where traditional synthetic methods have been enhanced through the application of modern catalytic systems and reaction conditions. The synthesis of this compound and related compounds has benefited from advances in heterogeneous catalysis, multicomponent reactions, and green chemistry approaches that have made such specialized molecules more accessible for research and development purposes.

| Significance Aspect | Contribution to Heterocyclic Chemistry |

|---|---|

| Structural Integration | Successful combination of imidazole and thiol functionalities |

| Biological Relevance | Precursor for amoebicidal and fungicidal molecules |

| Metal Coordination | Potential for forming stable metal complexes |

| Synthetic Methodology | Example of advanced heterocyclic synthesis techniques |

| Drug Design Implications | Structural motif relevant for pharmaceutical development |

Propiedades

IUPAC Name |

3-(3-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDRJIVMFXHPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948211 | |

| Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-35-4 | |

| Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Imidazole-2-thiol derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a detailed comparison of 1-(3-methylphenyl)-1H-imidazole-2-thiol with structurally related compounds:

Structural and Substituent Variations

Physicochemical Properties

- Lipophilicity : The 3-methylphenyl group in the target compound confers moderate lipophilicity (logP ~2.1), whereas derivatives like 5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol (logP ~3.8) are more hydrophobic due to CF₃ and nitro groups .

- Solubility: The hydrochloride salt of 1-(3-aminophenyl)-1H-imidazole-2-thiol shows enhanced aqueous solubility (>50 mg/mL) compared to the neutral target compound (<5 mg/mL in water) .

- Thermal Stability : Bulkier substituents, such as benzyl and biphenyl groups (e.g., 1-Benzyl-5-phenyl derivative), reduce thermal stability (decomposition at ~150°C) compared to the target compound (stable up to ~200°C) .

Métodos De Preparación

Cyclocondensation of 3-Methylphenyl Isothiocyanate with Aminoaldehyde Derivatives

One established method involves the reaction of 3-methylphenyl isothiocyanate with 3-aminopropionaldehyde dimethyl acetal under reflux in methanol, followed by acid-catalyzed cyclization. This two-step process yields 1-(3-methylphenyl)-1H-imidazole-2-thiol with high efficiency.

This method is adapted from protocols used for 1-(2-methylphenyl)-1H-imidazole-2-thiol synthesis, which share close structural similarity.

Modified Markwald Synthesis Using Amino Ketone Hydrochlorides and Isothiocyanates

Another approach involves the condensation of 2-amino-1-(3-methylphenyl)ethan-1-one hydrochloride with 3-methylphenyl isothiocyanate in ethanol under reflux with triethylamine as base. This method, adapted from literature on 1,5-disubstituted imidazole-2-thiols, allows for controlled formation of the imidazole ring bearing the 3-methylphenyl substituent.

One-Pot Multi-Component Reactions (MCR)

Recent advances in imidazole synthesis include one-pot MCRs involving aldehydes, amines, and sulfur sources such as thiourea. For this compound, 3-methylbenzaldehyde, ammonium acetate, and thiourea can be reacted under reflux in acetic acid or ethanol to afford the target compound efficiently, minimizing purification steps.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-Methylbenzaldehyde + ammonium acetate + thiourea in acetic acid or ethanol, reflux 4–6 h | One-pot cyclization to imidazole-2-thiol | 75–85% (reported for analogs) |

This method benefits from operational simplicity and scalability.

Reaction Conditions and Optimization

Solvent Choice: Methanol, ethanol, or acetic acid are commonly used solvents. Methanol favors intermediate formation, while ethanol is preferred for recrystallization and purification.

Temperature: Reactions are typically conducted between room temperature and reflux (~50–80 °C), with acid-catalyzed cyclization steps requiring mild heating (37–50 °C).

Catalysts/Bases: Acid catalysts such as hydrochloric acid promote cyclization, while bases like triethylamine facilitate nucleophilic attack during condensation steps.

Purification: Recrystallization from ethanol or methanol is standard. Silica gel chromatography with ethyl acetate/hexane gradients is used to separate closely related by-products.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The presence of the 3-methyl substituent on the phenyl ring influences the electronic properties of the imidazole ring, potentially affecting reaction kinetics and yields.

Thiol groups are sensitive to oxidation; therefore, inert atmosphere (nitrogen or argon) and reducing conditions are sometimes employed during synthesis and purification to maintain thiol integrity.

Spectroscopic characterization (¹H NMR, ¹³C NMR, IR) confirms the formation of the imidazole ring and thiol group. The thiol proton typically appears as a broad singlet near δ 10–13 ppm in DMSO-d6, while methyl protons on the aromatic ring appear near δ 2.3 ppm.

Purification challenges include separating unreacted isothiocyanates and thiourea derivatives; recrystallization and chromatographic techniques are effective in achieving high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.